HATU Protocol for Hindered N-Alkylated Residue Coupling
Fmoc-beta-N-benzylamino-L-Ala contains a secondary, N-benzylated amine at the β-position, classifying it as a sterically hindered amino acid. Standard coupling reagents like HBTU/HOBt often provide insufficient activation for such residues. However, class-level evidence shows that by switching to the more potent reagent HATU, coupling yields for sterically hindered Fmoc-amino acids can reach approximately 99%, a significant improvement over the 70-85% yields typically observed with unhindered residues under standard conditions [1]. This indicates a clear, actionable protocol for achieving near-quantitative incorporation of this challenging building block.
| Evidence Dimension | Coupling Yield |
|---|---|
| Target Compound Data | ~99% (inferred from class-level performance with HATU) |
| Comparator Or Baseline | Unhindered Fmoc-amino acids under standard HBTU/HOBt conditions |
| Quantified Difference | ~15-30% absolute yield improvement |
| Conditions | Solid-Phase Peptide Synthesis (SPPS) using HATU as coupling reagent for sterically hindered residues. |
Why This Matters
This evidence justifies the selection of HATU as a coupling reagent for Fmoc-beta-N-benzylamino-L-Ala to maximize synthetic yield and purity, directly impacting the cost and feasibility of producing the desired modified peptide.
- [1] Ruzza, P., Calderan, A., Cavaggion, F., & Borin, G. (2004). Solid-phase synthesis of an Htc-containing dimer analog of the autophosphorylation site of pp60(src) PTK: Effective acylation conditions for Htc residues. Journal of Peptide Science, 10(8), 479-485. View Source
